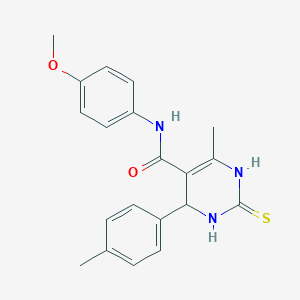![molecular formula C21H20N6O2 B243109 1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one is a synthetic compound that has been widely studied for its potential applications in various fields of science. This compound is also known as DMP and has been the subject of numerous research studies due to its unique chemical structure and potential therapeutic properties.
作用機序
The mechanism of action of DMP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also have anti-inflammatory and antimicrobial properties.
Biochemical and Physiological Effects:
DMP has been shown to have significant biochemical and physiological effects in various studies. It has been found to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial properties. It may also have antioxidant effects and protect against oxidative stress.
実験室実験の利点と制限
The advantages of using DMP in lab experiments include its unique chemical structure, potential therapeutic properties, and its ability to inhibit the growth of cancer cells. However, the limitations of using DMP in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many potential future directions for research on DMP. Some of the most promising areas of study include further exploration of its potential therapeutic applications, the development of new synthesis methods, and the investigation of its mechanism of action. Additional research is also needed to fully understand its toxicity and potential side effects.
合成法
The synthesis of DMP involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with hydrazine hydrate in the presence of acetic acid and ethanol. This reaction results in the formation of the hydrazone intermediate, which is then reacted with 2-benzoylpyridine to produce the final product, DMP.
科学的研究の応用
DMP has been extensively studied for its potential therapeutic applications in various fields of science. Some of the most promising research has been conducted in the areas of cancer treatment, anti-inflammatory agents, and antimicrobial agents.
特性
分子式 |
C21H20N6O2 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H20N6O2/c1-14-18(20(28)26(24-14)16-10-6-4-7-11-16)22-23-19-15(2)25(3)27(21(19)29)17-12-8-5-9-13-17/h4-13,23H,1-3H3/b22-18+ |
InChIキー |
HMNXNGWUPDNOGA-RELWKKBWSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N/N=C/3\C(=NN(C3=O)C4=CC=CC=C4)C |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NN=C3C(=NN(C3=O)C4=CC=CC=C4)C |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NN=C3C(=NN(C3=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-phenyl-4,5-dihydro-1H-imidazo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B243032.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one](/img/structure/B243036.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)
![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)


